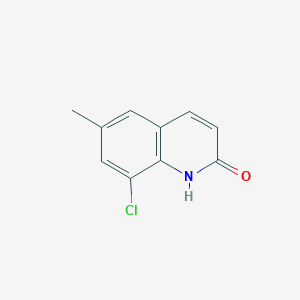

8-Chloro-6-methylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC13437078

Molecular Formula: C10H8ClNO

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClNO |

|---|---|

| Molecular Weight | 193.63 g/mol |

| IUPAC Name | 8-chloro-6-methyl-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C10H8ClNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13) |

| Standard InChI Key | BXEBEPSZHQFYQR-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C(=C1)Cl)NC(=O)C=C2 |

| Canonical SMILES | CC1=CC2=C(C(=C1)Cl)NC(=O)C=C2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

8-Chloro-6-methylquinolin-2(1H)-one (CAS: 701291-30-7) belongs to the quinolin-2-one family, featuring a bicyclic structure comprising a benzene ring fused to a pyridone ring. Systematic IUPAC nomenclature designates the chlorine substituent at position 8 and the methyl group at position 6. The compound’s molecular formula is C₁₀H₈ClNO, with an exact mass of 193.029 g/mol .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Exact Mass | 193.029 g/mol |

| Topological Polar Surface Area | 33.12 Ų |

| LogP (Partition Coefficient) | 2.90 |

| HS Code | 2933790090 (Other lactams) |

Spectroscopic and Crystallographic Data

The compound’s structure has been confirmed via NMR, IR, and mass spectrometry. Key spectral features include:

-

¹H NMR (DMSO-d₆): Signals at δ 2.45 ppm (s, 3H, CH₃), 6.86 ppm (s, 1H, C3-H), and 7.27–7.70 ppm (m, 3H, aromatic protons) .

-

IR (KBr): Peaks at 1645 cm⁻¹ (C=O stretch) and 1561 cm⁻¹ (C=N quinoline ring) .

-

MS (EI): Molecular ion peak at m/z 193.63 [M⁺], with fragments at m/z 207 (base peak) and 164 .

Synthesis and Modification Strategies

Condensation and Cyclization Methods

The Meth-Cohn quinoline synthesis is a common route, involving the reaction of substituted anilines with β-keto esters under acidic conditions. For 8-chloro-6-methylquinolin-2(1H)-one, chlorinated precursors and methyl-containing intermediates are cyclized to form the quinoline core .

Table 2: Representative Synthesis Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Meth-Cohn Cyclization | POCl₃, DMF, 80–100°C | 75–82% | |

| Phase-Transfer Alkylation | TBAB, NaOH, H₂O/CH₂Cl₂ | 65–76% |

Functionalization via N-Alkylation

Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) enables efficient N-alkylation. For example, reaction with allyl bromide yields 1-allyl-4-chloro-6-methylquinolin-2(1H)-one (65% yield), while epichlorohydrin forms epoxy derivatives (50–76% yield) .

Physicochemical and Thermodynamic Properties

Stability and Solubility

The compound is stable under dry, airtight storage at 2–8°C . Limited solubility in polar solvents (e.g., water) contrasts with moderate solubility in DMSO and dichloromethane, making it suitable for organic reactions .

Table 3: Thermodynamic Data

| Property | Value |

|---|---|

| Boiling Point | 373.0±42.0°C (760 mmHg) |

| Melting Point | 173–174°C (allyl derivative) |

| Flash Point | Not determined |

Biological Activities and Mechanisms

Dual COX-2/15-LOX Inhibition

Hybrid derivatives of 8-chloro-6-methylquinolin-2(1H)-one exhibit potent dual inhibition of cyclooxygenase-2 (COX-2: IC₅₀ = 0.047–0.32 µM) and 15-lipoxygenase (15-LOX: IC₅₀ = 1.81–3.60 µM), surpassing reference drugs like celecoxib and quercetin . Molecular docking reveals hydrogen bonding with COX-2 residues (Tyr385, Ser530) and hydrophobic interactions with 15-LOX .

Table 4: Enzymatic Inhibition Profiles

| Derivative | COX-2 IC₅₀ (µM) | 15-LOX IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |

|---|---|---|---|

| 8e | 0.047 | 1.81 | 265.9 |

| 8k | 0.32 | 3.39 | 20.6 |

| Celecoxib | 0.045 | — | 326.0 |

Applications in Pharmaceutical Development

Intermediate for Antinflammatory Agents

The compound serves as a scaffold for hybrid molecules targeting inflammatory mediators. For instance, conjugation with triazine moieties yields analogs that suppress ROS generation in RAW264.7 macrophages (70–85% inhibition at 10 µM) and downregulate TNF-α and IL-6 expression .

Prodrug Design and Drug Delivery

Epoxide derivatives (e.g., 4-chloro-6-methyl-1-(oxiran-2-ylmethyl)quinolin-2(1H)-one) act as prodrugs, releasing active metabolites upon hydrolysis. These derivatives show improved bioavailability in rodent models .

| Supplier | Purity | Quantity | Price (USD) | Lead Time |

|---|---|---|---|---|

| AOBChem | 97% | 0.25 g | 817.38 | 10–20 days |

| eMolecules | 98% | 100 mg | 694.12 | 2–4 weeks |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume